2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine
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Overview
Description
2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a phenyl group attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, resulting in the formation of thienopyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Pyrido[2,3-d]pyrimidines: These compounds also have a fused ring system but include a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the phenyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H10N2S |
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Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H10N2S/c1-2-4-9(5-3-1)12-13-6-10-7-15-8-11(10)14-12/h1-6H,7-8H2 |
InChI Key |
PRHIGTCGQRWNJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N=C2CS1)C3=CC=CC=C3 |
Origin of Product |
United States |
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